molecular formula C31H30FN5O5 B12850186 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone CAS No. 84873-35-8

1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone

Cat. No.: B12850186
CAS No.: 84873-35-8
M. Wt: 571.6 g/mol
InChI Key: BKRYGJMSCCNFDE-UHFFFAOYSA-N
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Description

1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazinyl intermediate: This step involves the reaction of dibutylamine with a fluorinated triazine derivative under controlled conditions to form the triazinyl intermediate.

    Coupling with phenoxy compound: The triazinyl intermediate is then reacted with a phenoxy compound in the presence of a suitable catalyst to form the desired phenoxy-triazinyl compound.

    Introduction of the amino and hydroxy groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure efficient production.

Chemical Reactions Analysis

1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The amino group can be reduced to form corresponding amine derivatives.

    Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazinyl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:

    1-Amino-2-[4-[[4-(dimethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone: This compound has a similar structure but with dimethylamino groups instead of dibutylamino groups, leading to different reactivity and properties.

    1-Amino-2-[4-[[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone: This compound has diethylamino groups, which also affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84873-35-8

Molecular Formula

C31H30FN5O5

Molecular Weight

571.6 g/mol

IUPAC Name

1-amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C31H30FN5O5/c1-3-5-15-37(16-6-4-2)30-34-29(32)35-31(36-30)42-19-13-11-18(12-14-19)41-23-17-22(38)24-25(26(23)33)28(40)21-10-8-7-9-20(21)27(24)39/h7-14,17,38H,3-6,15-16,33H2,1-2H3

InChI Key

BKRYGJMSCCNFDE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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